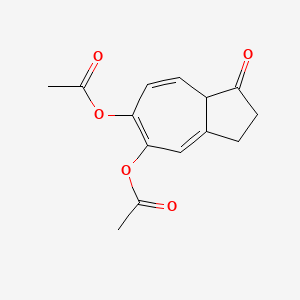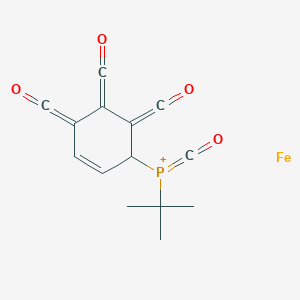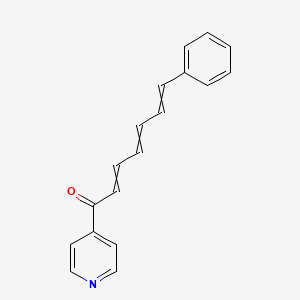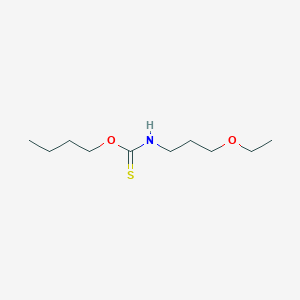![molecular formula C12H5N3O3 B14364449 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one CAS No. 95066-71-0](/img/structure/B14364449.png)
4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one is a heterocyclic compound that features a fused ring system combining oxadiazole and phenoxazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of solvents such as acetone and monitoring by thin-layer chromatography (TLC) using solvent mixtures like n-hexane and ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to interfere with cellular processes critical for cancer cell survival and proliferation . The compound may target enzymes or receptors involved in these processes, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in energetic materials.
1,2,4-Oxadiazole: Used in medicinal chemistry for its biological activities, including anticancer and antiviral properties.
1,3,4-Oxadiazole: Explored for its potential in pharmaceuticals and material science.
Uniqueness: 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from other oxadiazoles and enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
95066-71-0 |
|---|---|
Fórmula molecular |
C12H5N3O3 |
Peso molecular |
239.19 g/mol |
Nombre IUPAC |
oxadiazolo[5,4-a]phenoxazin-4-one |
InChI |
InChI=1S/C12H5N3O3/c16-7-5-9-11(12-10(7)14-15-18-12)13-6-3-1-2-4-8(6)17-9/h1-5H |
Clave InChI |
AYDWTKDBHVLUET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3ON=N4)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)

![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)

![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)


![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
